molecular formula C8H10N2O2 B2570128 Methyl 2-ethylpyrimidine-5-carboxylate CAS No. 1142924-93-3

Methyl 2-ethylpyrimidine-5-carboxylate

Cat. No.: B2570128
CAS No.: 1142924-93-3
M. Wt: 166.18
InChI Key: LJRYXXZXEINBLB-UHFFFAOYSA-N
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Description

Methyl 2-ethylpyrimidine-5-carboxylate: is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of methyl 2-ethylpyrimidine-5-carboxylate typically begins with readily available starting materials such as ethyl acetoacetate and guanidine.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 2-ethylpyrimidine-5-carboxylate can undergo oxidation reactions to form corresponding pyrimidine N-oxides.

    Reduction: Reduction of this compound can lead to the formation of dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Pyrimidine N-oxides.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: Methyl 2-ethylpyrimidine-5-carboxylate is used as a ligand in coordination chemistry for the development of new catalysts.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Antimicrobial Agents: Derivatives of this compound have shown potential as antimicrobial agents against various bacterial and fungal strains.

    Anticancer Research: Some studies have explored its derivatives for their anticancer properties, particularly in inhibiting specific cancer cell lines.

Industry:

    Materials Science: The compound is used in the development of new materials with specific electronic and optical properties.

    Pharmaceuticals: It serves as a building block in the synthesis of pharmaceutical compounds with potential therapeutic applications.

Mechanism of Action

The mechanism of action of methyl 2-ethylpyrimidine-5-carboxylate and its derivatives involves interaction with specific molecular targets. For example, in antimicrobial applications, the compound may inhibit the synthesis of nucleic acids in bacteria, leading to cell death. In anticancer research, it may interfere with cell signaling pathways, inducing apoptosis in cancer cells.

Comparison with Similar Compounds

    Methyl 2-methylpyrimidine-5-carboxylate: Similar structure but with a methyl group instead of an ethyl group.

    Ethyl 2-ethylpyrimidine-5-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl 2-ethylpyridine-5-carboxylate: Similar structure but with a pyridine ring instead of a pyrimidine ring.

Uniqueness: Methyl 2-ethylpyrimidine-5-carboxylate is unique due to the presence of both an ethyl group and a pyrimidine ring, which confer specific chemical and biological properties. Its derivatives have shown promising results in various scientific research applications, making it a compound of significant interest.

Properties

IUPAC Name

methyl 2-ethylpyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-3-7-9-4-6(5-10-7)8(11)12-2/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJRYXXZXEINBLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(C=N1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

N-(4-chlorophenyl)-N-{(2S,4R)-1-[(2-ethylpyrimidin-5-yl)carbonyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}acetamide was prepared following general procedure H, substituting 2-ethylpyrimidine-5-carbonyl chloride for 6-trifluoromethyl nicotinyl chloride. (2-ethylpyrimidine-5-carbonyl chloride was prepared in four steps. To a solution of 3,3-dimethoxypropionate in ethylene glycol dimethyl ether was added sodium hydride at 0° C., then methyl formate. The reaction mixture was warmed up to 50° C. for 30 m. and then stirred at room temperature for 20 h. Anhydrous diethyl ether was added and the precipitate was filtered to give sodium 2-(dimethoxymethyl)-3-methoxy-3-oxoprop-1-en-1-olate. To a solution of propionamide hydrochloride in dimethylformamide was added preformed sodium 2-(dimethoxymethyl)-3-methoxy-3-oxoprop-1-en-1-olate. Reaction mixture was heated to 100° C. for 1 h. to give methyl 2-ethylpyrimidine-5-carboxylate. Hydrolysis of the ester with sodium hydroxide gave 2-ethylpyrimidine-5-carboxylic acid. Subsequent treatment of this carboxylic acid with oxalyl chloride and catalytic DMF afforded 2-ethylpyrimidine-5-carbonyl chloride in decent yield). The rest of the procedures were followed as indicated in general procedure H to afford N-(4-chlorophenyl)-N-{(2S,4R)-2-methyl-1-[(2-ethylpyrimidin-5-yl)carbonyl]-1,2,3,4-tetrahydroquinolin-4-yl}acetamide.
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propionamide hydrochloride
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sodium 2-(dimethoxymethyl)-3-methoxy-3-oxoprop-1-en-1-olate
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reactant
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